2-Pentadecanone is a 15-carbon linear aliphatic methyl ketone characterized by a melting point of 37–41 °C and a boiling point of approximately 293 °C . Unlike shorter-chain methyl ketones which exist as highly volatile liquids at room temperature, 2-pentadecanone is a stable, flowable solid under standard ambient conditions but undergoes a phase transition near human body temperature . In industrial and advanced research procurement, it is primarily sourced as a high-purity synthetic intermediate, a sustained-release active for entomological and agricultural formulations, and a phase-change modifier in lipid-based matrices. Its specific carbon chain length dictates its distinct vapor pressure profile and highly selective binding affinity in biological receptor models.
Buyers attempting to substitute 2-pentadecanone with more common, shorter-chain analogs like 2-undecanone (C11) or 2-tridecanone (C13) encounter severe formulation and handling failures. 2-Undecanone is a liquid at room temperature (melting point ~11 °C) with high volatility, leading to rapid dissipation in open-field or topical applications and failing to provide sustained release[1]. 2-Tridecanone melts near 28 °C, creating unpredictable handling inconsistencies—shifting between solid and liquid states depending on minor ambient temperature fluctuations during storage or manufacturing [1]. 2-Pentadecanone’s stable solid state below 37 °C ensures predictable, temperature-independent processability, while its lower vapor pressure extends the functional lifespan of repellent or attractant formulations ,[1]. Furthermore, species-specific olfactory receptors in target pests strictly differentiate carbon chain lengths, rendering shorter analogs biologically inactive for specific C15-targeted pathways.
The thermal behavior of methyl ketones is highly dependent on chain length, directly impacting manufacturing processability. 2-Pentadecanone exhibits a melting point of 37–41 °C, ensuring it remains a stable, weighable solid at standard room temperatures (20–25 °C) . In contrast, the C13 analog 2-tridecanone has a melting point of approximately 28 °C, causing it to undergo partial melting and phase transitions during standard laboratory or factory handling, leading to clumping and dosing inaccuracies [1]. The C11 analog, 2-undecanone, is entirely liquid (melting point ~11 °C)[1]. For formulations requiring a solid lipid matrix that remains stable during ambient storage but melts upon contact with mammalian skin or in controlled thermal environments, 2-pentadecanone provides the necessary thermal threshold that shorter chains cannot achieve.
| Evidence Dimension | Melting Point and Phase State at 25 °C |
| Target Compound Data | 2-Pentadecanone (37–41 °C; stable solid) |
| Comparator Or Baseline | 2-Tridecanone (~28 °C; unstable semi-solid) and 2-Undecanone (~11 °C; liquid) |
| Quantified Difference | 2-Pentadecanone offers a ~10 °C higher melting threshold than 2-tridecanone, preventing ambient phase transitions. |
| Conditions | Standard laboratory and manufacturing handling at 20–25 °C. |
Ensures reproducible weighing, storage stability, and consistent formulation into solid matrices without requiring temperature-controlled environments.
In the development of spatial and topical mosquito repellents, the carbon chain length of aliphatic methyl ketones dictates both immediate efficacy and duration of action. Assays against the malaria vector Anopheles gambiae demonstrate that odd-chain ketones (C11, C13, C15) provide significantly higher protection efficacy than even-chain counterparts (e.g., 2-decanone, 2-dodecanone) [1]. While 2-tridecanone provides high initial repellency comparable to DEET, its higher volatility limits its duration in field applications. 2-Pentadecanone (C15) maintains the high receptor activity characteristic of the odd-chain series but possesses a significantly lower vapor pressure, enabling a sustained-release profile that prevents the rapid evaporation seen with lighter homologs [1].
| Evidence Dimension | Repellency efficacy and duration against Anopheles gambiae |
| Target Compound Data | 2-Pentadecanone (High efficacy, low volatility / sustained release) |
| Comparator Or Baseline | Even-chain ketones (low efficacy) and C7-C10 ketones (high volatility, rapid dissipation) |
| Quantified Difference | Odd-chain ketones (including C15) significantly outperform even-chain analogs, with C15 offering the lowest volatility in the active series. |
| Conditions | Dose-dependent repellency assays (1-10% concentrations) in controlled environments. |
Buyers formulating long-lasting spatial or topical repellents must select the C15 homolog to balance high receptor activity with sustained release over time.
For agricultural pest monitoring, the procurement of pheromone precursors requires exact structural matches to target species receptors. 2-Pentadecanone is a primary component of the aggregation pheromone for Drosophila busckii [1]. Wind-tunnel olfactometer bioassays show that while D. busckii responds strongly to 2-pentadecanone (and its acetate derivative), closely related species like D. mulleri preferentially respond to the C13 analog (2-tridecanone) [1]. A mixture of 2-pentadecanone and (S)-2-pentadecyl acetate increased the number of responding D. busckii flies approximately twofold compared to controls. Substituting 2-pentadecanone with a more common shorter-chain ketone results in a complete loss of species-specific attraction, rendering the lure ineffective for this target pest.
| Evidence Dimension | Aggregation pheromone response in Drosophila busckii |
| Target Compound Data | 2-Pentadecanone (Specific attractant, twofold response increase in blend) |
| Comparator Or Baseline | 2-Tridecanone (Inactive for D. busckii; specific to D. mulleri) |
| Quantified Difference | 100% loss of target-species specificity when substituting C15 with C13. |
| Conditions | Wind-tunnel olfactometer bioassays measuring fly attraction. |
For agricultural biologicals, strict carbon-chain length specificity dictates that only the C15 ketone can be procured for targeted D. busckii traps.
In the formulation of agricultural baits for nematode management, complex volatile organic compound (VOC) blends are required to maximize attraction. Recent chemotaxis assays demonstrated that Meloidogyne incognita (root-knot nematode) and Caenorhabditis elegans exhibit the strongest attraction to a specific ternary blend of odd-chain ketones: 2-pentadecanone, 2-undecanone, and 2-tridecanone [1]. The inclusion of 2-pentadecanone in this blend (at 500 mg/L) significantly increased the preference index compared to assays using only single ketone odorants or incomplete blends [1]. Procuring 2-pentadecanone is therefore critical for reconstructing the exact synergistic odor profile emitted by highly attractive bacterial isolates used in advanced biocontrol strategies.
| Evidence Dimension | Chemotactic attraction index |
| Target Compound Data | Ternary blend including 2-Pentadecanone |
| Comparator Or Baseline | Single ketone odorants (e.g., 2-undecanone alone) |
| Quantified Difference | The complete blend containing 2-pentadecanone yielded a statistically significant increase (p < 0.01) in nematode attraction over single constituents. |
| Conditions | Odor chemotaxis assays at 500 mg/L concentration. |
Procuring 2-pentadecanone is essential for formulating optimized biological control baits that require the complete synergistic ketone profile for maximum efficacy.
Due to its precise melting point of 37–41 °C, 2-pentadecanone is a highly suitable aliphatic ketone for formulating temperature-triggered release matrices and thermal energy storage materials. Unlike liquid shorter-chain ketones, it remains a stable solid during ambient storage but reliably undergoes a phase transition upon contact with mammalian skin or in controlled 37 °C environments, making it highly valuable in advanced topical delivery systems ,[1].
In the manufacturing of spatial and topical repellents targeting vectors like Anopheles gambiae, 2-pentadecanone is selected over highly volatile C7-C11 ketones. Its lower vapor pressure ensures a sustained-release profile, providing long-lasting efficacy without the rapid dissipation associated with lighter homologs, while maintaining the high receptor activity characteristic of odd-chain methyl ketones [2].
2-Pentadecanone is procured as an essential, high-purity active ingredient for the fabrication of aggregation pheromone traps targeting Drosophila busckii. Because olfactory receptors in these pests are strictly calibrated to the C15 chain length, manufacturers cannot substitute it with more common C11 or C13 ketones without completely losing target specificity [3].
In precision agriculture, 2-pentadecanone is utilized as a critical component in synthetic volatile blends designed to attract root-knot nematodes (Meloidogyne incognita). Formulators use it in combination with 2-undecanone and 2-tridecanone to recreate the synergistic chemotactic signals of favorable bacteria, optimizing the draw of nematodes into biocontrol traps [4].